molecular formula C10H6O2S2 B2516601 1,2-Di(3-thienyl)-1,2-ethanedione CAS No. 7333-08-6

1,2-Di(3-thienyl)-1,2-ethanedione

Cat. No. B2516601
CAS RN: 7333-08-6
M. Wt: 222.28
InChI Key: JMJXLGSQHPIURJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives varies depending on the desired compound. For instance, di(1-adamantyl)ethanedithione was synthesized using Lawesson's reagent in dichloromethane, yielding violet crystals with a 20% isolated yield, which increased to 46% when using CS2 as the solvent . Another synthesis involved the reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane, leading to a dimeric compound with copper in a distorted tetrahedral environment . Additionally, dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione was obtained through an unusual rearrangement reaction with a 28% yield .

Molecular Structure Analysis

The molecular structures of thiophene derivatives are characterized by various spectroscopic techniques and X-ray diffraction. For example, the structure of di(1-adamantyl)ethanedithione was characterized using NMR, mass, IR, Raman, and UV/vis spectroscopy, along with DFT calculations . The crystal structure of a copper complex with thiophene ligands was determined, showing a dimeric form with bridging and chelating ligands . The cis-1,2-dicyano-1,2-bis(2-methyl-4-bromo-3-thienyl)ethane molecule was found to have a photo-active antiparallel conformation with the thiophene rings significantly twisted .

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be quite diverse. The di(1-adamantyl)ethanedithione undergoes rearrangement and can form peracid oxidation and Pt-complexes . The synthesis of novel chiral thiadiazol derivatives involved the use of hypophosphorus acid and appropriate aldehydes . The redox behavior of di(1-azulenyl)(2- and 3-thienyl)methyl cations and dications was studied, showing high stability and interesting electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The di(1-adamantyl)ethanedithione is described as thermally labile and exhibits specific kinetic parameters . The crystal data of the copper complex provides insights into its density and molecular geometry . The photochromic behavior of cis-1,2-dicyano-1,2-bis(2-methyl-4-bromo-3-thienyl)ethane in the crystalline state is attributed to its molecular conformation and the distance between reactive carbon atoms . The novel chiral thiadiazol derivatives were characterized by their NMR and IR spectra, confirming their structures .

Scientific Research Applications

Synthesis and Photochromic Applications

1,2-Di(3-thienyl)-1,2-ethanedione derivatives have been synthesized for use as photochromic agents. These compounds, including 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione derivatives, have been investigated for their potential in creating photochromic materials. This includes the development of novel methods for the synthesis of substituted 1,2,4-triazines and photochromic dihetarylethenes, highlighting their utility in light-responsive technologies (Ivanov et al., 2001); (Krayushkin et al., 2001).

Electrochromic Properties

Research has also identified electrochromic properties in dithienylcyclopentene derivatives of this compound. These compounds exhibit both photochromic and electrochromic behavior, capable of reversible color changes under UV/visible light or electrochemical stimuli. This dual functionality expands their application in smart materials and displays (Peters & Branda, 2003).

Synthesis of Complex Molecules

The compound and its derivatives serve as precursors in the synthesis of complex molecules, such as coordination complexes with heterocyclic rings and hydrocarbon polymers with high glass-transition temperatures. These applications demonstrate the versatility of this compound in producing materials with unique physical properties, such as heteroleptic nickel(II) and palladium(II) dithiolenes (Lardiés, Cerrada, & Laguna, 2006); (Lv et al., 2020).

Crystal Structure and Molecular Interactions

The crystal structure analysis of derivatives like 2,3-Bis(5-bromothien-2-yl)quinoxaline demonstrates the potential of this compound in the study of molecular interactions and design of photo-active materials. Such analyses contribute to our understanding of the structural basis for the photochromic and electrochromic behavior of these compounds (Crundwell et al., 2004).

Antimicrobial Activities

Additionally, certain derivatives have been synthesized and evaluated for antimicrobial activities, showcasing the chemical's potential in biologically active compounds (Agh-Atabay, Dulger, & Gucin, 2003).

properties

IUPAC Name

1,2-di(thiophen-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXLGSQHPIURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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